trans,trans-2,4-Decadienal-d4
Description
Significance of Alpha,Beta-Unsaturated Aldehydes in Chemical and Biological Research
Alpha,beta-unsaturated aldehydes represent a significant class of organic compounds, distinguished by a carbon-carbon double bond in conjugation with an aldehyde group. This specific molecular architecture imparts a high degree of reactivity, establishing them as versatile synthetic "building blocks" in fine organic chemistry. mdpi.com Their utility is demonstrated in the synthesis of a wide array of products, including dyes, pesticides, and pharmaceutical agents. mdpi.comresearchgate.net
In the realm of biology, these aldehydes are of considerable interest. They are generated endogenously through the oxidative degradation of key cellular components, such as lipids and DNA, and function as important metabolites in both plant and animal cells. mdpi.comresearchgate.netnih.gov The electrophilic nature of alpha,beta-unsaturated aldehydes facilitates their reaction with cellular nucleophiles, notably the sulfhydryl groups of cysteine residues within proteins and the antioxidant molecule glutathione (B108866). nih.govnih.gov This reactivity underlies their diverse biological effects and positions them as key subjects in the study of oxidative stress and associated pathologies. nih.govacs.org
Overview of trans,trans-2,4-Decadienal (B140250) as a Lipid Oxidation Product and Volatile Compound
trans,trans-2,4-Decadienal is a well-documented alpha,beta-unsaturated aldehyde that is primarily formed during the peroxidation of polyunsaturated fatty acids, with linoleic acid being a major precursor. medchemexpress.comacs.orgnih.gov This process of lipid peroxidation is a fundamental mechanism of oxidative damage to fats and oils. oup.comnih.gov As a result, trans,trans-2,4-Decadienal is commonly detected as a volatile compound in heated cooking oils, various fried foods, and other stored food products. oup.comnih.govresearchgate.net
Its volatility means it plays a crucial role in the flavor and aroma profiles of numerous foods. perfumerflavorist.comthegoodscentscompany.com It is particularly known for imparting a distinct fatty, waxy, or fried chicken-like aroma. perfumerflavorist.comchemicalbook.com At very low concentrations, however, its scent can be perceived as more citrus-like. chemicalbook.com The concentration of trans,trans-2,4-Decadienal is frequently used as an analytical marker to evaluate the oxidative stability and freshness of food products, especially edible oils. nih.govzhishangchem.com Research into its biotransformation has identified two principal metabolic routes in vivo: (i) oxidation to the corresponding 2,4-decadienoic acid and (ii) conjugation with glutathione, which is followed by subsequent breakdown and reduction. medchemexpress.comacs.org
Table 1: Physicochemical Properties of trans,trans-2,4-Decadienal
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₁₀H₁₆O | nih.gov |
| Molecular Weight | 152.23 g/mol | nih.gov |
| Appearance | Colorless to light yellow liquid | |
| Odor Profile | Fatty, chicken fat, oily; citrus-like at low concentrations | chemicalbook.com |
| Boiling Point | 114-116 °C at 10 mmHg | sigmaaldrich.com |
| Density | 0.872 g/mL at 20 °C | sigmaaldrich.com |
| Refractive Index | 1.512 to 1.517 at 20 °C | thegoodscentscompany.comsigmaaldrich.com |
| Solubility | Insoluble in water; soluble in alcohol | |
Role of Deuterated Analogs (trans,trans-2,4-Decadienal-d4) in Modern Chemical Biology and Analytical Science
Deuterated compounds, in which hydrogen atoms are selectively replaced by their stable, heavier isotope deuterium (B1214612) (D or ²H), are indispensable tools in modern scientific research. ontosight.ainih.gov The greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond relative to a carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength can significantly slow the rate of reactions involving its cleavage, a phenomenon termed the deuterium kinetic isotope effect (DKIE). nih.govresearchgate.net The DKIE is a powerful principle used by researchers to probe and understand the mechanisms of complex chemical and enzymatic reactions. nih.gov
In analytical sciences, deuterated analogs are the gold standard for use as internal standards in quantitative techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ontosight.aiacs.org While behaving almost identically to their non-deuterated (protium) counterparts during sample preparation and chromatographic separation, their mass difference allows for clear differentiation and highly accurate quantification of the target analyte in complex mixtures. ontosight.ai
This compound is a deuterated isotopologue of trans,trans-2,4-decadienal. Its primary application is as an internal standard for the precise quantification of endogenous trans,trans-2,4-decadienal using MS-based methods. smolecule.com This is particularly valuable in studies investigating lipid peroxidation, food chemistry, and the biological pathways affected by this aldehyde. nih.govsmolecule.com The inclusion of deuterium atoms enhances the compound's utility and stability for these exacting analytical purposes. smolecule.com
Table 2: Key Research Applications of this compound
| Application Area | Specific Use | Rationale | Reference(s) |
|---|---|---|---|
| Analytical Chemistry | Internal Standard in Mass Spectrometry | Unique isotopic signature allows for precise quantification of the non-deuterated analog. | ontosight.aismolecule.com |
| Biological Research | Tracer in Lipid Peroxidation Studies | Helps in tracking and quantifying the formation of trans,trans-2,4-Decadienal in biological systems. | smolecule.com |
| Flavor Chemistry | Research Standard | Used in studies to understand the formation and stability of flavor compounds in food. | smolecule.com |
Lipid Peroxidation and Oxidative Cleavage of Polyunsaturated Fatty Acids (PUFAs)
Lipid peroxidation is a major non-enzymatic pathway for the formation of trans,trans-2,4-decadienal. nih.govnih.gov This process involves a free radical chain reaction that degrades lipids, particularly PUFAs containing two or more double bonds.
trans,trans-2,4-Decadienal is a significant product of the autoxidation of linoleic acid, an omega-6 PUFA abundant in many vegetable oils. nih.govresearchgate.net The process is initiated by the abstraction of a hydrogen atom from a methylene (B1212753) group adjacent to a double bond, forming a lipid radical. This radical then reacts with oxygen to form a peroxyl radical, which can abstract a hydrogen from another linoleic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide. researchgate.net The decomposition of these hydroperoxides, specifically 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9,11-octadecadienoic acid (13-HPODE), leads to the formation of various secondary oxidation products, including trans,trans-2,4-decadienal. researchgate.net
Arachidonic acid, another important omega-6 PUFA, also serves as a precursor to trans,trans-2,4-decadienal through lipid peroxidation. nih.gov The mechanism is similar to that of linoleic acid, involving the formation of hydroperoxides that subsequently break down. The oxidation of arachidonic acid can be initiated by various reactive oxygen species and is a key process in cellular signaling and pathology. wikipedia.orgnih.gov
Table 1: Factors Influencing trans,trans-2,4-Decadienal Formation in Edible Oils
| Factor | Influence on Formation |
| Type of Oil | Higher unsaturation degree promotes formation. researchgate.net |
| Temperature | Higher temperatures accelerate formation kinetics. mdpi.com |
| Heating Duration | Longer heating times lead to increased concentrations. environcj.in |
| Frying Technique | Deep-frying can lead to higher concentrations compared to pan-frying. researchgate.net |
Enzymatic Biosynthesis and Biocatalytic Production
In addition to non-enzymatic lipid peroxidation, trans,trans-2,4-decadienal can also be produced through specific enzymatic pathways in various organisms.
The lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway is a key enzymatic route for the biosynthesis of various aldehydes, including trans,trans-2,4-decadienal. researchgate.netresearchgate.net LOX enzymes catalyze the dioxygenation of PUFAs to form specific hydroperoxides. researchgate.netfrontiersin.org These hydroperoxides are then cleaved by HPL to yield aldehydes and oxo-acids. researchgate.netmdpi.com This pathway is particularly active in plants, where it contributes to the formation of "green leaf volatiles" that are involved in defense and signaling. researchgate.net
Biocatalytic production of trans,trans-2,4-decadienal has been demonstrated using enzymes from plant extracts. researchgate.net For example, enzymes released from certain plant materials can oxidize fatty acid preparations to produce this valuable natural aroma compound. researchgate.net In some brown algae, a pathway has been proposed where arachidonic acid is converted to trans,trans-2,4-decadienal via the action of LOX and HPL, with an intermediate isomerization step from a (E,Z) to an (E,E) configuration. researchgate.net Certain microalgae are also known to produce trans,trans-2,4-decadienal, where it may play a role in activated defense mechanisms. nih.gov
A Comprehensive Examination of this compound
Introduction
This compound is a deuterated isotopologue of trans,trans-2,4-decadienal, a naturally occurring aldehyde known for its characteristic fatty and deep-fried aroma. The incorporation of deuterium atoms into the molecule makes it a valuable tool in various scientific applications, including as an internal standard in mass spectrometry-based quantitative analyses and for mechanistic studies of oxidation and metabolic pathways. This article focuses exclusively on the chemical aspects of this compound, specifically its formation and isomeric considerations.
Properties
Molecular Formula |
C₁₀H₁₂D₄O |
|---|---|
Molecular Weight |
156.26 |
Synonyms |
(2E,4E)-2,4-Decadienal-d4; (2E,4E)-Deca-2,4-dienal-d4; (2E,4E)-Decadienal-d4; (E,E)-2,4-Decadien-1-al-d4; (E,E)-2,4-Decadienal-d4; 2-trans,4-trans-Decadienal-d4; trans,trans-2,4-Decadien-1-al-d4; trans,trans-2,4-Decadienal-d4; trans-2,trans-4-Decadie |
Origin of Product |
United States |
Mechanistic Pathways of Formation and Generation
While the natural biosynthesis of the non-deuterated trans,trans-2,4-decadienal (B140250) from the oxidation of polyunsaturated fatty acids like linoleic and arachidonic acid is well-documented, the formation of trans,trans-2,4-Decadienal-d4 is typically achieved through synthetic organic chemistry to ensure precise deuterium (B1214612) labeling. A plausible and common synthetic strategy involves the use of deuterated building blocks in a convergent synthesis, such as the Wittig reaction.
A Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide. udel.eduorganic-chemistry.orgmasterorganicchemistry.com To construct the carbon backbone of this compound and introduce the deuterium atoms at specific positions, a retrosynthetic analysis suggests a disconnection at one of the double bonds.
One potential synthetic route could involve the reaction of a deuterated phosphorus ylide with a non-deuterated unsaturated aldehyde, or vice versa. For the synthesis of this compound, where the deuterium atoms are typically located on the alkyl chain, a deuterated aldehyde could be reacted with a suitable phosphorus ylide.
Table 1: Plausible Wittig Reaction for the Synthesis of this compound
| Reactant 1 (Aldehyde) | Reactant 2 (Phosphorus Ylide) | Product |
| Hexanal-d4 | (Triphenylphosphoranylidene)acetaldehyde (B13936) | This compound |
In this proposed pathway, Hexanal-d4, a commercially available or synthetically accessible deuterated building block, would serve as the source of the deuterium atoms. The reaction with (triphenylphosphoranylidene)acetaldehyde would form the conjugated diene system of the target molecule. The conditions of the Wittig reaction can be optimized to favor the formation of the desired trans,trans isomer.
The stereochemistry of the double bonds is a critical aspect of the formation of this compound. The geometry of the newly formed double bond in a Wittig reaction is influenced by the nature of the ylide. Stabilized ylides, such as the one proposed in the synthesis above, generally favor the formation of the (E)- or trans-isomer. organic-chemistry.org
In the biosynthesis of the non-deuterated analogue, it has been observed that the (E,Z)-isomer of 2,4-decadienal can be formed initially and subsequently isomerized to the more stable (E,E)- or trans,trans-isomer. researchgate.net This isomerization can be facilitated by factors such as heat or catalysts.
Table 2: Isomeric Forms of 2,4-Decadienal
| Isomer | Common Name | Stereochemistry |
| (E,E)-2,4-Decadienal | trans,trans-2,4-Decadienal | Both double bonds are in the trans configuration. |
| (E,Z)-2,4-Decadienal | trans,cis-2,4-Decadienal | The C2-C3 double bond is trans, and the C4-C5 double bond is cis. |
| (Z,E)-2,4-Decadienal | cis,trans-2,4-Decadienal | The C2-C3 double bond is cis, and the C4-C5 double bond is trans. |
| (Z,Z)-2,4-Decadienal | cis,cis-2,4-Decadienal | Both double bonds are in the cis configuration. |
In a synthetic context for this compound, it is crucial to employ reaction conditions that directly yield the desired trans,trans stereochemistry with high selectivity. If a mixture of isomers is produced, purification techniques such as chromatography would be necessary to isolate the pure trans,trans-isomer. The presence of deuterium atoms is not expected to significantly alter the principles of stereoselectivity in these reactions, although kinetic isotope effects could subtly influence reaction rates. The ultimate goal of the synthesis is to produce a molecule with the correct connectivity, isotopic labeling, and the thermodynamically more stable and desired trans,trans configuration.
Metabolic Fates and Biotransformation Pathways
Enzymatic Detoxification Mechanisms and Aldehyde Dehydrogenases
The detoxification of trans,trans-2,4-Decadienal (B140250) is a critical cellular process involving multiple enzymatic pathways designed to neutralize its reactive nature. nih.govuni-heidelberg.de These mechanisms primarily convert the aldehyde into more water-soluble and less toxic compounds that can be readily excreted.
Oxidation to Corresponding Carboxylic Acids (e.g., 2,4-Decadienoic Acid)
A primary metabolic route for the biotransformation of trans,trans-2,4-Decadienal is its oxidation to the corresponding carboxylic acid, 2,4-decadienoic acid. acs.orgnih.gov This conversion is a classic detoxification pathway for aldehydes and is catalyzed by aldehyde dehydrogenase (ALDH) enzymes. inchem.orgduke.edu Studies have identified 2,4-decadienoic acid as a significant metabolite in both human hepatoma cell cultures and the urine of mice that were orally administered tt-DDE. acs.orgnih.gov This pathway effectively eliminates the reactive aldehyde functional group, thereby reducing its potential for cellular damage.
Glutathione (B108866) (GSH) Conjugation and Subsequent Metabolism
Another major detoxification pathway involves the conjugation of trans,trans-2,4-Decadienal with glutathione (GSH). acs.orginchem.org This reaction, often catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of the aldehyde. nih.govqub.ac.uk This conjugation significantly increases the water solubility of the compound, facilitating its further metabolism and excretion. inchem.org Research has shown that glutathiolation of aldehydes like tt-DDE can enhance their compatibility with the active site of enzymes such as aldose reductase, which is significant for the detoxification of various aldehydes. nih.gov The resulting GSH conjugate can then be further metabolized through the mercapturic acid pathway. inchem.org
Reduction to Alcohol Derivatives (e.g., Cysteine-Conjugated 2,4-Decadien-1-ol)
Following glutathione conjugation and subsequent breakdown, trans,trans-2,4-Decadienal can be reduced to alcohol derivatives. acs.orgnih.gov A key metabolite identified through this pathway is cysteine-conjugated 2,4-decadien-1-ol. acs.orgnih.gov This metabolite is formed through a process that involves GSH conjugation, breakdown of the glutathione moiety, and the reduction of the original aldehyde group to an alcohol. acs.orgnih.gov This multi-step process occurs in both liver and lung cells. acs.orgnih.gov The reduction of the aldehyde to its corresponding alcohol can also be a direct metabolic step, catalyzed by enzymes such as alcohol dehydrogenase. researchgate.netcsu.edu.au
Role of Specific Enzymes (e.g., Aldh9a1b) in Aldehyde Biotransformation
Specific enzymes play a crucial role in the efficient detoxification of trans,trans-2,4-Decadienal. The enzyme Aldehyde Dehydrogenase 9 Family Member A1b (Aldh9a1b) has been identified as having a key role in the detoxification of tt-DDE. nih.govuni-heidelberg.deresearch-in-germany.org Studies using zebrafish models have demonstrated that the loss or inhibition of Aldh9a1b leads to increased levels of tt-DDE. nih.govuni-heidelberg.deidw-online.dedzhk.de This highlights the specific and critical function of Aldh9a1b in controlling the cellular concentrations of this reactive aldehyde. uni-heidelberg.deidw-online.de The broader family of aldehyde dehydrogenases is also central to the oxidation pathway, converting tt-DDE to its less reactive carboxylic acid form. inchem.orginchem.org
Table 1: Summary of Metabolic Pathways for trans,trans-2,4-Decadienal
| Pathway | Key Process | Resulting Metabolite(s) | Primary Location |
|---|---|---|---|
| Oxidation | Conversion of the aldehyde group to a carboxylic acid group. | 2,4-Decadienoic Acid | Liver cells acs.orgnih.gov |
| GSH Conjugation & Reduction | Conjugation with glutathione, followed by breakdown and reduction. | Cysteine-conjugated 2,4-Decadien-1-ol | Liver and lung cells acs.orgnih.gov |
Table 2: Key Enzymes in trans,trans-2,4-Decadienal Biotransformation
| Enzyme Family | Specific Enzyme Example | Role in Metabolism |
|---|---|---|
| Aldehyde Dehydrogenases (ALDH) | Aldh9a1b | Key enzyme for the detoxification and breakdown of tt-DDE. nih.govuni-heidelberg.deresearch-in-germany.org |
| Glutathione S-Transferases (GSTs) | - | Catalyze the initial conjugation of tt-DDE with glutathione. nih.gov |
| Alcohol Dehydrogenases (ADH) | - | Catalyze the reduction of the aldehyde group to an alcohol. researchgate.netcsu.edu.au |
Cellular Interactions and Adduct Formation in Model Systems
Due to its high reactivity, trans,trans-2,4-Decadienal can covalently modify cellular macromolecules, leading to the formation of adducts. These interactions are believed to contribute to the biological effects of the aldehyde.
Investigation of Adducts with Macromolecules (e.g., Proteins)
Research has shown that trans,trans-2,4-Decadienal readily forms adducts with proteins. nih.govnih.gov The aldehyde can react with nucleophilic amino acid residues such as lysine, cysteine, and histidine.
Studies on the interaction between tt-DDE and specific proteins have yielded detailed insights:
Cytochrome c : Exposure to tt-DDE leads to the formation of multiple adducts. nih.gov Mass spectrometry analysis has identified modifications on specific amino acid residues, including Histidine-33, Lysine-39, Lysine-72, and Lysine-100. nih.gov
β-Lactoglobulin : This protein is extensively modified by tt-DDE. The types of adducts formed include Lysine Schiff base adducts, novel Lysine pyridinium (B92312) adducts, and Cysteine Michael adducts. nih.gov
Ribonuclease A : In contrast to β-Lactoglobulin, tt-DDE primarily forms reversible Lysine Schiff base adducts with Ribonuclease A, which tend to disappear over a 24-hour period. nih.gov
The formation of these protein adducts can alter the structure and function of the modified proteins, potentially leading to downstream cellular consequences. nih.gov
Table 3: Observed Protein Adducts with trans,trans-2,4-Decadienal
| Protein | Amino Acid Residue(s) Modified | Type of Adduct Formed |
|---|---|---|
| Cytochrome c | His-33, Lys-39, Lys-72, Lys-100 | Covalent Adducts nih.gov |
| β-Lactoglobulin | Lysine, Cysteine | Lys Schiff base, Lys pyridinium, Cys Michael adduct nih.gov |
| Ribonuclease A | Lysine | Lys Schiff base (reversible) nih.gov |
Lack of Publicly Available Research on the Direct Cellular Effects of trans,trans-2,4-Decadienal-d4
An extensive search of scientific literature and research databases has revealed no specific studies investigating the direct interaction of the deuterated compound this compound with cellular redox status or its role in oxidative stress responses in cultured cells. The available information primarily identifies this compound as a deuterated stable isotope-labeled standard used for the quantification of its non-deuterated counterpart, trans,trans-2,4-Decadienal.
Research into the biological effects of this class of compounds has focused almost exclusively on the non-deuterated form, trans,trans-2,4-Decadienal. This compound is a well-documented product of lipid peroxidation and is known to induce oxidative stress and inflammatory responses in various cell types. However, specific experimental data detailing the effects of the deuterated analog, this compound, on cellular systems is not present in the accessible scientific literature. Therefore, it is not possible to provide an article on its metabolic fates and biotransformation pathways related to oxidative stress as per the requested outline.
Advanced Analytical Methodologies for Detection and Quantification
Application of Trans,trans-2,4-Decadienal-d4 as an Isotope-Labeled Internal Standard
This compound is the deuterated form of trans,trans-2,4-decadienal (B140250), a product of linoleic acid peroxidation. medchemexpress.com In analytical chemistry, isotopically labeled compounds are invaluable as internal standards for quantitative analysis because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts, but are distinguishable by mass spectrometry. mdpi.com This allows for the precise correction of analyte loss during sample preparation and instrumental analysis.
Isotope Dilution Assay (IDA), also known as Isotope Dilution Mass Spectrometry (IDMS), is a powerful quantitative technique that relies on altering the natural isotopic composition of an analyte in a sample. icpms.cz The core principle involves adding a known amount of an isotopically enriched standard (the "spike"), such as trans,trans-2,4-decalinal-d4, to a sample containing the analyte of interest (trans,trans-2,4-decadienal). nih.gov After the standard has fully equilibrated with the sample, the mixture is processed and analyzed by mass spectrometry.
The quantification is based on the measurement of the altered isotope ratio of the analyte. icpms.cz Because the labeled standard and the native analyte behave almost identically during extraction, purification, and analysis, any sample loss will affect both compounds equally, leaving the isotope ratio unchanged. This makes IDA particularly robust for analyzing complex matrices where significant sample loss or matrix-induced signal suppression/enhancement can occur. mdpi.comosti.gov The method is considered a primary ratio method, capable of providing highly accurate and precise measurements traceable to primary standards. mdpi.com
Deuterated analogs, such as trans,trans-2,4-decalinal-d4, are widely used as internal standards in mass spectrometry-based quantitative analyses. pharmaffiliates.com Their use offers several distinct advantages:
Similar Physicochemical Properties : Deuterated compounds share nearly identical chemical and physical characteristics with their non-deuterated (protium) counterparts. This includes polarity, boiling point, and chromatographic retention time, ensuring they co-elute during separation and experience similar ionization efficiencies and matrix effects. acs.org
Correction for Analytical Variability : Since the deuterated standard is introduced at the beginning of the analytical workflow, it compensates for variations at multiple stages, including extraction efficiency, sample transfer, and instrument response.
High Specificity and Sensitivity : Mass spectrometry can easily distinguish between the deuterated standard and the native analyte based on their mass-to-charge ratio (m/z) difference. This allows for highly specific detection and quantification, even in the presence of co-eluting isobaric interferences. nih.gov
Cost-Effectiveness : Compared to other stable isotopes like ¹³C or ¹⁵N, deuterium (B1214612) is often less expensive to incorporate into a molecule, making deuterated standards a more economical choice for routine analysis. mdpi.com The synthesis of deuterated isotopologues is relatively inexpensive and simpler than multistep de novo synthesis required for other isotopes. mdpi.com
Chromatographic Techniques for Separation and Characterization
Chromatography is an essential step in the analysis of trans,trans-2,4-decadienal, serving to separate it from other components in a complex mixture prior to detection and quantification. The choice of technique depends on the volatility of the analyte and the nature of the sample matrix.
Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds like trans,trans-2,4-decadienal. mdpi.com In this technique, the sample is vaporized and separated based on its partitioning between a stationary phase within a capillary column and an inert carrier gas (mobile phase), typically helium. google.com
The separation is temperature-dependent, and a programmed temperature ramp is often used to elute compounds with a wide range of boiling points. google.com After separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries like the NIST library. mdpi.comnist.gov For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the analyte and its labeled internal standard. mdpi.com
Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis
| Parameter | Condition |
|---|---|
| Chromatographic Column | HP-innowax capillary column, 60m × 0.25mm (internal diameter) × 0.25 µm |
| Carrier Gas | Helium, flow velocity: 0.8mL/min |
| Temperature Program | Initial 40°C for 6 min, ramp at 3°C/min to 100°C, hold for 5 min, ramp at 5°C/min to final temperature |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Single Quadrupole or Triple Quadrupole |
| Data Acquisition | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |
Note: These are example parameters and may require optimization based on the specific instrument and application. Data derived from a patent describing a GC-MS measurement method for diene aldehyde compounds. google.com
Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing less volatile or thermally labile compounds and for identifying metabolites in biological samples. researchgate.netwikipedia.org LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. This technique is highly versatile, with different column chemistries like reversed-phase (for non-polar compounds) and HILIC (for polar compounds) available to cover a broad range of metabolites. thermofisher.com
In the context of trans,trans-2,4-decadienal, LC-MS/MS is instrumental for metabolite profiling. nih.gov After oral administration in mice, for example, metabolites can be identified in urine and cell cultures. nih.govresearchgate.net The process involves separating the biological fluid using LC and then detecting the compounds with a mass spectrometer. Tandem MS (MS/MS) is used for structural confirmation by selecting a precursor ion of a potential metabolite, fragmenting it, and analyzing the resulting product ions. This fragmentation pattern provides structural information to confirm the identity of metabolites. nih.govresearchgate.net
Table 2: Identified Metabolites of trans,trans-2,4-Decadienal via LC-MS/MS
| Metabolite | Biological Matrix | Proposed Biotransformation Pathway |
|---|---|---|
| 2,4-Decadienoic acid | Mouse urine, Human hepatoma cells | Oxidation of the aldehyde group to a carboxylic acid, primarily in liver cells. |
| Cysteine-conjugated 2,4-decadien-1-ol | Mouse urine, Human hepatoma cells | Glutathione (B108866) (GSH) conjugation, followed by GSH breakdown and aldehyde reduction in both liver and lung cells. |
Source: Data from studies on the biotransformation of trans,trans-2,4-Decadienal in mouse and human cells. nih.govresearchgate.net
High-performance liquid chromatography (HPLC) with an ultraviolet (UV) detector is a widely used analytical technique for quantifying compounds that possess a chromophore—a part of the molecule that absorbs UV or visible light. nih.gov trans,trans-2,4-Decadienal, with its conjugated double bond system, absorbs UV light, making it suitable for this detection method. chromatographyonline.comchromatographyonline.com
The principle of quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the sample. news-medical.net After separating the sample components on an HPLC column, the eluent passes through a flow cell in the UV detector. The detector measures the absorbance at a specific wavelength, which is typically set to the wavelength of maximum absorbance (λmax) for the analyte to ensure the highest sensitivity. chromatographyonline.com By comparing the peak area of the analyte in a sample to the peak areas of standards of known concentration, a precise quantification can be achieved. nih.gov
Method Validation and Performance Parameters in Research Applications
The use of this compound in analytical methodologies, particularly those involving liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates rigorous validation to establish the credibility of the research findings. This validation process assesses the method's performance in terms of its ability to deliver consistent, accurate, and reliable measurements of the target analyte.
Sensitivity, Selectivity, and Reproducibility in Trace Analysis
Sensitivity in the context of analytical methods refers to the lowest concentration of an analyte that can be reliably detected and quantified. For the analysis of trans,trans-2,4-decadienal using its deuterated internal standard, high sensitivity is crucial, especially when dealing with trace levels in complex samples. Research has demonstrated the achievement of low detection and quantification limits in various matrices. For instance, a validated method for the determination of trans,trans-2,4-decadienal in biological tissues reported detection limits between 0.5 and 3 ng/g and quantification limits ranging from 1 to 10 ng/g. researchgate.net Another study focusing on edible oils established detection and quantification limits of 15 and 50 nmol/L, respectively. nih.gov
Selectivity is the analytical method's ability to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. The use of LC-MS/MS provides a high degree of selectivity due to the specific precursor-to-product ion transitions monitored for both the analyte and its deuterated internal standard. This ensures that the measured signal is unique to the target compound, minimizing interferences from the matrix.
Reproducibility refers to the consistency of the results obtained from the analytical method over repeated measurements, both within the same analytical run (intra-day precision) and between different runs on different days (inter-day precision). The use of this compound as an internal standard significantly enhances reproducibility by compensating for variations in sample preparation, injection volume, and instrument response. In a study analyzing trans,trans-2,4-decadienal in animal feed, the intermediate precision, a measure of reproducibility, showed a coefficient of variation between 11% and 25%. nih.gov For the analysis in tissue samples, the relative standard deviation (RSD) for recovery was less than 8.6%, indicating high reproducibility. researchgate.net
Table 1: Sensitivity and Reproducibility of Analytical Methods for trans,trans-2,4-Decadienal using a Deuterated Internal Standard
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Detection Limit | Biological Tissue | 0.5 - 3 ng/g | researchgate.net |
| Quantification Limit | Biological Tissue | 1 - 10 ng/g | researchgate.net |
| Detection Limit | Edible Oils | 15 nmol/L | nih.gov |
| Quantification Limit | Edible Oils | 50 nmol/L | nih.gov |
| Intermediate Precision (CV) | Animal Feed | 11% - 25% | nih.gov |
| Reproducibility (RSD of Recovery) | Biological Tissue | <8.6% | researchgate.net |
Recovery Studies and Matrix Effects in Analytical Methods
Recovery studies are performed to determine the efficiency of the extraction process of an analytical method. It is the percentage of the analyte that is successfully extracted from the sample matrix and measured. The inclusion of this compound at a known concentration at the beginning of the sample preparation process allows for the accurate correction of any analyte losses during extraction. This is because the deuterated standard is assumed to have identical chemical and physical properties to the non-deuterated analyte and will therefore be lost to the same extent. Research has reported high and consistent recovery rates for trans,trans-2,4-decadienal when using a deuterated internal standard. For example, extraction recovery values for spiked tissue samples were found to be between 88.9% and 109.6%. researchgate.net In the analysis of animal feed, recovery rates ranged from 54% to 114%. nih.gov
Matrix effects refer to the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix in mass spectrometry-based methods. These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects. Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the matrix effects are effectively normalized. A study on the analysis of trans,trans-2,4-decadienal reported a matrix effect of less than 18.1%, demonstrating the effectiveness of the internal standard in mitigating these interferences. researchgate.net
Table 2: Recovery and Matrix Effect Data for the Analysis of trans,trans-2,4-Decadienal
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Extraction Recovery | Biological Tissue | 88.9% - 109.6% | researchgate.net |
| Recovery Rate | Animal Feed | 54% - 114% | nih.gov |
| Matrix Effect | Not Specified | <18.1% | researchgate.net |
Academic Research Applications and Environmental Relevance
Research on Food Chemistry and Sensory Science
In the realm of food science, the study of tt-DDE is crucial for understanding flavor development and food quality deterioration. The deuterated analogue, trans,trans-2,4-Decadienal-d4, provides the necessary precision for these analytical investigations.
Contribution to Aroma and Flavor Profiles of Processed Foods
trans,trans-2,4-Decadienal (B140250) is a potent aroma compound that significantly influences the sensory profiles of a wide variety of processed foods. It is particularly associated with the characteristic flavor of heated fats and oils, imparting a desirable fried character. nih.gov Its organoleptic properties are described as fatty, oily, and reminiscent of chicken fat. researcher.life At lower concentrations, it can present a more pleasant sweet, fresh, or citrus-like aroma. nih.gov
This compound is a key volatile flavor constituent in numerous food items, including:
Butter
Cooked beef and fish nih.gov
Potato chips nih.gov
Roasted peanuts nih.gov
Various breads nih.gov
Tomatoes and rice researchgate.net
Given its powerful and distinct flavor profile, tt-DDE is also utilized as a synthetic flavoring agent in the food industry to enhance or impart notes of cooked or fried fat in products like nut, dairy, and meat items. nih.gov The accurate quantification of tt-DDE is vital for flavor chemists to understand and replicate specific flavor profiles, a task made more reliable through the use of isotopically labeled internal standards like this compound.
Use as a Marker for Lipid Oxidation and Food Quality Assessment
trans,trans-2,4-Decadienal is a major byproduct of the thermal degradation and oxidation of polyunsaturated fatty acids, particularly linoleic acid, which is abundant in many vegetable oils. researchgate.netnih.gov Its concentration tends to increase progressively when linoleic acid-rich oils are used for frying. iastatedigitalpress.com This formation makes tt-DDE a significant indicator of lipid peroxidation, a chemical process that leads to food spoilage and the development of off-flavors, often referred to as rancidity.
Research has focused on utilizing tt-DDE as a chemical marker to assess the quality and oxidative stability of edible oils and fried foods. nih.gov Studies have demonstrated a strong correlation between the concentration of tt-DDE and other established oxidation indices, such as the anisidine value and total oxidation value, in vegetable oils subjected to heating. nih.gov In some instances, the level of tt-DDE was found to rise more rapidly than other aldehydes, like hexanal, during heating, suggesting it could be a sensitive early indicator of lipid oxidation. nih.gov
To perform these assessments accurately, especially at low concentrations in complex food matrices, researchers employ sensitive analytical methods like chromatography coupled with mass spectrometry. In these quantitative analyses, this compound is used as an internal standard. A known amount of the deuterated compound is added to the sample, and its signal is compared with that of the naturally occurring, non-deuterated tt-DDE. This isotope dilution assay corrects for sample loss during preparation and instrumental variability, ensuring highly accurate and reproducible measurements of the lipid oxidation marker.
Mechanistic Investigations in Cell and Molecular Biology
As a reactive carbonyl species, tt-DDE can interact with biological molecules, leading to cellular stress and altered physiological responses. Research in this area investigates the molecular mechanisms underlying the bioactivity of tt-DDE, with this compound serving as an indispensable analytical tool for quantifying the compound in experimental models.
Studies on Protein Modification and Redox Stability (e.g., Myoglobin)
Reactive aldehydes formed from lipid peroxidation are known to modify proteins, potentially altering their structure and function. One area of investigation has been the impact of tt-DDE on the redox stability of myoglobin, the protein responsible for the color of meat. A study combining multispectral and molecular dynamics simulations investigated the interaction between myoglobin and tt-DDE. nih.gov The findings revealed that tt-DDE is more effective at promoting the oxidation of myoglobin compared to another well-known lipid oxidation product, 4-hydroxy-2-nonenal (HNE). nih.gov The research indicated that tt-DDE loosens the myoglobin structure by disrupting its secondary and tertiary structures, thereby facilitating oxidation. nih.gov This interaction is relevant for understanding processes like meat discoloration and the degradation of muscle-based foods.
| Protein Studied | Key Findings with trans,trans-2,4-Decadienal | Analytical Significance |
| Myoglobin | Promotes oxidation by loosening the protein's secondary and tertiary structures. nih.gov | Understanding color stability and protein degradation in muscle foods. |
| Hsp90 | Directly interacts with the protein, contributing to pro-inflammatory signaling pathways. | Elucidating mechanisms of cellular stress and inflammation. |
| 14-3-3ζ | Binds to the protein, playing a role in the activation of inflammatory responses. | Identifying molecular targets of reactive lipid species. |
Exploration of Cellular Signaling Pathways Influenced by Reactive Carbonyl Species in in vitro and in vivo models
trans,trans-2,4-Decadienal has been shown to influence critical cellular signaling pathways, particularly those related to inflammation and metabolic control. As a reactive electrophile, it can form adducts with proteins, triggering stress responses.
Hsp90- or 14-3-3ζ-dependent mechanisms: Research has demonstrated that tt-DDE can induce pro-inflammatory responses in macrophage cells. Using a click chemistry-based proteomics approach, studies have identified the molecular chaperone Hsp90 and the signaling protein 14-3-3ζ as direct cellular targets of tt-DDE. nih.gov The interaction with these proteins is crucial for the subsequent activation of inflammatory pathways, such as JNK phosphorylation and NF-κB signaling. nih.gov Knockdown of either Hsp90 or 14-3-3ζ was found to abolish the pro-inflammatory effects of tt-DDE, confirming their central role in this mechanism.
Insulin (B600854) signaling and gluconeogenesis: Studies using zebrafish models have linked tt-DDE to impairments in glucose homeostasis. The compound was found to induce insulin resistance. nih.govnih.gov Transcriptomic and metabolomic analyses revealed that exposure to tt-DDE alters insulin signaling and pathways related to gluconeogenesis. nih.gov This research suggests that tt-DDE, as a product of omega-6 fatty acid peroxidation, may contribute to the pathogenesis of metabolic disorders. nih.gov
Role in Physiological Responses in Animal Models
The influence of tt-DDE has also been examined at the level of systemic physiological responses in animal models.
Environmental Research and Atmospheric Chemistry
trans,trans-2,4-Decadienal, a reactive aldehyde formed during the heating of polyunsaturated fatty acids, is a significant component of cooking oil fumes (COF). oup.comersnet.org Its presence in the environment, particularly in urban atmospheres, is of growing interest to researchers in atmospheric chemistry due to its potential impacts on air quality and human health. The deuterated form, this compound, serves as a crucial internal standard in mass spectrometry for the precise quantification of its non-deuterated counterpart in environmental samples. While environmental studies focus on the prevalence and behavior of trans,trans-2,4-decadienal, the use of the deuterated standard is implicit in obtaining accurate concentration data.
Emission and Fate of Trans,trans-2,4-Decadienal in Cooking Oil Fumes (COF)
Cooking activities, especially frying, are a major source of atmospheric trans,trans-2,4-decadienal. When cooking oils are heated, particularly those rich in linoleic acid, thermal oxidation leads to the formation of various volatile organic compounds, with trans,trans-2,4-decadienal being one of the most abundant aldehydes produced. oup.comersnet.org The composition and quantity of emissions from COF can vary depending on factors such as the type of oil used, the cooking temperature, and the food being prepared. oup.com
Research has been conducted to quantify the emissions of trans,trans-2,4-decadienal from different types of restaurants, providing valuable data on its release into the urban environment. A study analyzing the gaseous and particulate phase emissions from Chinese, Western, and barbecue restaurants found significant differences in emission factors among the three.
Emission Factors of trans,trans-2,4-Decadienal from Various Restaurant Types
| Restaurant Type | Emission Factor (μ g/customer ) |
|---|---|
| Barbecue | 1990 |
| Chinese | 570 |
| Western | 63.8 |
Data sourced from a study on restaurant exhaust emissions. researchgate.net
These findings indicate that cooking methods involving higher temperatures and direct heating of oils, such as barbecuing, result in substantially higher emissions of trans,trans-2,4-decadienal. researchgate.net
The fate of trans,trans-2,4-decadienal in the environment is influenced by its chemical reactivity. As an unsaturated aldehyde, it can undergo various atmospheric reactions, including photolysis and reaction with hydroxyl radicals and ozone. These reactions contribute to the formation of secondary organic aerosols and other atmospheric pollutants.
Atmospheric Transport and Particulate Phase Distribution Studies
Understanding the atmospheric transport of trans,trans-2,4-decadienal is crucial for assessing its environmental impact. A key aspect of its transport is its distribution between the gaseous and particulate phases in the atmosphere. Studies have shown that a significant portion of trans,trans-2,4-decadienal emitted from cooking activities exists in the particulate phase.
One investigation into restaurant emissions revealed that, on average, 83% of the trans,trans-2,4-decadienal in the exhaust was found in the particulate phase. researchgate.net This high proportion in the particulate phase has important implications for its atmospheric lifetime and transport. Particle-bound compounds can be transported over longer distances compared to their gaseous counterparts and can be removed from the atmosphere through wet and dry deposition.
The distribution between the two phases does not appear to be strongly correlated with the exhaust temperature at the point of emission. researchgate.net The partitioning of cooking emissions between the gas and particle phases is a critical factor in modeling the transport and fate of cooking-related organic aerosols. noaa.gov
Phase Distribution of trans,trans-2,4-Decadienal in Restaurant Exhaust
| Phase | Average Proportion (%) |
|---|---|
| Particulate | 83 |
| Gaseous | 17 |
Based on an analysis of 16 different restaurants. researchgate.net
The prevalence of trans,trans-2,4-decadienal in the particulate phase suggests that exposure to this compound can occur through the inhalation of fine particulate matter, which is a known health concern. Further research into the atmospheric chemistry and transport of this compound is necessary to fully comprehend its role in air quality and its potential effects on ecosystems and human populations.
Future Research Directions and Emerging Methodologies
Development of Novel Spectroscopic and Imaging Techniques for in situ Detection
The ability to detect and quantify trans,trans-2,4-Decadienal-d4 directly within biological systems (in situ) is a critical area for future research. Current methods often rely on the extraction of lipids and their subsequent analysis, which may not fully capture the spatial and temporal dynamics of these reactive aldehydes.
Novel approaches are being explored to overcome these limitations. For instance, the development of fluorescence-based biosensors could enable the quantitative in situ imaging of lipid species. documentsdelivered.com These sensors, composed of an engineered lipid-binding protein and a solvatochromic fluorophore, could be designed to specifically recognize and report on the local concentrations of this compound. documentsdelivered.com Additionally, techniques such as fluorescence resonance energy transfer (FRET) and stimulated Raman scattering (SRS) microscopy are being adapted for the real-time visualization of lipid metabolism and peroxidation in living cells.
Furthermore, advancements in mass spectrometry imaging (MSI) hold promise for mapping the distribution of this compound in tissues. mdpi.com Techniques like matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) can provide high-resolution spatial information on the localization of specific lipid species, offering insights into their roles in pathological processes such as non-alcoholic fatty liver disease. nih.gov
Advanced Computational Chemistry Approaches (e.g., DFT methods) for Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the reaction mechanisms of α,β-unsaturated aldehydes like this compound at the atomic level. researchgate.netrsc.orgnih.govresearchgate.netmdpi.com Future research will likely focus on using DFT to elucidate the complex chemical reactions this compound undergoes in biological and environmental systems.
Key areas of investigation will include:
Adduct Formation: DFT can be used to model the formation of adducts between this compound and biological nucleophiles such as DNA and proteins. researchgate.net This can help to predict the most likely sites of modification and the stability of the resulting adducts, providing insights into the mechanisms of toxicity and carcinogenicity.
Oxidation and Degradation Pathways: Understanding the oxidative degradation of this compound is crucial for assessing its environmental persistence and the formation of potentially harmful byproducts. researchgate.net DFT calculations can map out the potential energy surfaces of various reaction pathways, identifying the most energetically favorable routes for its degradation. researchgate.net
Catalytic Mechanisms: DFT can also be employed to study the enzymatic and non-enzymatic catalysis of reactions involving this compound. This includes modeling the interactions of the aldehyde with metalloenzymes and understanding the role of superacids in activating the molecule. rsc.orgnih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Impact
A holistic understanding of the biological impact of this compound requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and lipidomics. mdpi.comnih.govnih.govfrontiersin.orgresearchgate.net This systems-level approach can reveal the complex interplay between this lipid aldehyde and various cellular processes.
Future research in this area will focus on:
Pathway Analysis: By combining data from different omics layers, researchers can identify the metabolic and signaling pathways that are most significantly perturbed by exposure to this compound. nih.govnih.gov This can help to pinpoint the key molecular targets of the aldehyde and its downstream effects.
Biomarker Discovery: Multi-omics approaches can facilitate the discovery of novel biomarkers associated with exposure to or the effects of this compound. mdpi.com These biomarkers could be used for early diagnosis of diseases associated with lipid peroxidation.
Network Biology: Constructing and analyzing molecular interaction networks can provide a comprehensive view of the cellular response to this compound. mdpi.com This can help to identify key regulatory hubs and potential therapeutic targets.
The integration of lipidomics with other omics data is particularly powerful for elucidating the functional roles of specific lipid species in health and disease. researchgate.net
Synthesis and Application of Other Isotopically Labeled Analogs for Metabolic Flux Analysis
The use of stable isotope labeling is a cornerstone of metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. nih.govcreative-proteomics.comnih.govresearchgate.netmdpi.com While this compound is a valuable tool, the synthesis and application of other isotopically labeled analogs will further enhance our understanding of lipid metabolism.
Future research directions include:
Development of Novel Labeled Compounds: The synthesis of trans,trans-2,4-Decadienal (B140250) labeled with other stable isotopes, such as ¹³C and ¹⁵N, will provide complementary information for MFA studies. beilstein-journals.orgiaea.orgresearchgate.net
Advanced Analytical Techniques: The combination of isotopic labeling with advanced analytical techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will improve the accuracy and precision of flux measurements. creative-proteomics.com
Dynamic Labeling Experiments: Performing time-course experiments with isotopically labeled tracers can provide insights into the dynamic nature of metabolic networks and how they respond to various stimuli. nih.gov
The use of deuterated standards is also crucial for accurate quantification in clinical lipidomics. nih.gov
Exploration of Bioremediation and Degradation Strategies for Environmental Control
trans,trans-2,4-Decadienal is a product of lipid oxidation in various food products and can be released into the environment. nih.govrsc.org Investigating strategies for its bioremediation and degradation is important for environmental control.
Future research in this area may involve:
Microbial Degradation: Identifying and characterizing microorganisms that can efficiently degrade trans,trans-2,4-Decadienal and other unsaturated aldehydes is a key area of research. nih.gov This could involve screening for novel bacterial or fungal strains with the desired metabolic capabilities.
Enzymatic Bioremediation: The use of isolated enzymes to break down these compounds offers a more targeted approach to bioremediation. Research could focus on identifying and optimizing enzymes such as aldehyde dehydrogenases that are effective against α,β-unsaturated aldehydes.
Advanced Oxidation Processes: Investigating the use of advanced oxidation processes, such as photocatalysis, for the degradation of trans,trans-2,4-Decadienal in water and soil could provide effective treatment strategies. researchgate.net
In Situ Bioremediation Techniques: Exploring and optimizing in situ bioremediation techniques like bioventing and biosparging for the treatment of sites contaminated with lipid oxidation products. nih.govresearchgate.net
Interactive Data Table: Future Research Focus Areas
| Research Area | Key Methodologies | Potential Applications |
| in situ Detection | Fluorescence Biosensors, MSI, SRS Microscopy | Real-time monitoring of lipid peroxidation in disease models. |
| Reaction Mechanism Elucidation | Density Functional Theory (DFT) | Predicting toxicity and designing mitigation strategies. |
| Biological Impact Analysis | Multi-Omics Integration, Network Biology | Biomarker discovery and identification of therapeutic targets. |
| Metabolic Flux Analysis | Isotopic Labeling, Mass Spectrometry, NMR | Quantifying metabolic pathways in health and disease. |
| Environmental Control | Bioremediation, Advanced Oxidation Processes | Developing strategies to remove lipid aldehydes from the environment. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing trans,trans-2,4-Decadienal-d4 with high isotopic purity?
- Methodology : Use deuterated precursors (e.g., deuterium oxide or deuterated alcohols) in controlled catalytic hydrogenation or oxidation reactions. Monitor isotopic incorporation via nuclear magnetic resonance (NMR) or mass spectrometry (MS). Purity should be verified using gas chromatography (GC) with flame ionization detection (FID), ensuring ≥90% assay purity as per industry standards .
Q. How should researchers characterize the physicochemical properties of trans,trans-2,4-Decadienal-d4?
- Methodology :
- Boiling Point : Measure at reduced pressure (e.g., 114–116°C at 10 mmHg) using a calibrated distillation apparatus .
- Refractive Index : Determine via refractometry (n20/D: 1.515) under controlled temperature .
- Density : Use a pycnometer or digital densitometer (0.85 g/mL) .
Q. What safety protocols are critical when handling trans,trans-2,4-Decadienal-d4 in laboratory settings?
- Methodology : Adhere to EU Regulation 1334/2008 and GB/T 16483-2008 standards. Use fume hoods for volatile handling, wear nitrile gloves, and store in locked, temperature-controlled environments. For spills, neutralize with inert adsorbents and dispose of via licensed hazardous waste services .
Q. How can researchers verify the purity of trans,trans-2,4-Decadienal-d4?
- Methodology : Employ GC-MS to confirm ≥90% purity (main isomer) and detect trace impurities. Cross-reference retention indices with non-deuterated analogs. For isotopic purity, use high-resolution MS to confirm deuterium incorporation at specified positions .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the stability and reactivity of trans,trans-2,4-Decadienal-d4 compared to its non-deuterated form?
- Methodology : Conduct kinetic studies under identical conditions (temperature, pH, solvent) to compare degradation rates. Use NMR to track deuterium retention during oxidation or hydrolysis. Note that deuteration at allylic positions may reduce radical-mediated degradation due to kinetic isotope effects .
Q. What analytical challenges arise when quantifying trans,trans-2,4-Decadienal-d4 in complex matrices (e.g., biological samples)?
- Methodology : Optimize solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) to isolate the compound. Use deuterated internal standards for matrix effect correction in LC-MS/MS. Validate recovery rates (≥80%) and limit of quantification (LOQ) to ≤1 ppb .
Q. How should researchers resolve contradictions in reported bioactivity data for trans,trans-2,4-Decadienal-d4 across studies?
- Methodology :
- Experimental Design : Replicate studies under standardized conditions (e.g., cell lines, exposure time).
- Data Analysis : Apply statistical tools (ANOVA, t-tests) to assess significance. Cross-validate findings with orthogonal assays (e.g., gene expression vs. metabolic activity).
- Literature Review : Compare results to non-deuterated analogs, noting that deuteration may alter membrane permeability or metabolic pathways .
Q. What strategies optimize the use of trans,trans-2,4-Decadienal-d4 as a tracer in lipid oxidation studies?
- Methodology :
- Labeling : Introduce the deuterated compound into model lipid systems (e.g., linoleic acid emulsions).
- Tracking : Use MS imaging or isotope-ratio MS to map oxidation byproducts (e.g., 4-hydroxy-2-nonenal).
- Controls : Include non-deuterated controls to distinguish background noise from tracer-specific signals .
Q. How can researchers ensure reproducibility in studies involving trans,trans-2,4-Decadienal-d4?
- Methodology :
- Documentation : Record batch-specific data (supplier, purity, storage conditions).
- Instrument Calibration : Regularly validate GC/MS and NMR instruments with certified reference materials.
- Data Sharing : Publish raw datasets and analytical parameters in supplementary materials .
Methodological Best Practices
- Data Presentation : Use tables to summarize physicochemical properties (e.g., boiling point, density) and figures for kinetic degradation curves. Include error bars and statistical annotations .
- Ethical Compliance : For human cell line studies, follow protocols in Investigator Handbook (2024), including informed consent and data anonymization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
